molecular formula C10H14N2 B12053737 1-Butanamine, N-(2-pyridinylmethylene)-

1-Butanamine, N-(2-pyridinylmethylene)-

Cat. No.: B12053737
M. Wt: 162.23 g/mol
InChI Key: YLHWKRVTRIJWAB-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-butyl-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C10H14N2/c1-2-3-7-11-9-10-6-4-5-8-12-10/h4-6,8-9H,2-3,7H2,1H3

InChI Key

YLHWKRVTRIJWAB-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC=CC=N1

Origin of Product

United States

Biological Activity

Overview of 1-Butanamine, N-(2-pyridinylmethylene)-

1-Butanamine, N-(2-pyridinylmethylene)- is an organic compound that features a butyl amine group linked to a pyridine ring through a methylene bridge. This structural configuration suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-pyridinecarboxaldehyde and n-butylamine. This method allows for the formation of the imine linkage that characterizes the compound.

Antimicrobial Properties

Research has indicated that compounds containing pyridine moieties often exhibit antimicrobial properties. The nitrogen atom in the pyridine ring can interact with biological targets, potentially leading to inhibition of microbial growth. Studies have shown that similar compounds can act against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

1-Butanamine, N-(2-pyridinylmethylene)- may also exhibit enzyme inhibition properties. Compounds with similar structures have been studied as inhibitors of serine hydrolases, which are critical in various biological processes including metabolism and signal transduction. The presence of the pyridine ring may enhance binding affinity to enzyme active sites.

Case Studies

  • Antimicrobial Activity Study : A study conducted on derivatives of pyridine-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing efficacy.
  • Enzyme Inhibition Research : In research focused on serine hydrolase inhibitors, compounds related to 1-Butanamine, N-(2-pyridinylmethylene)- were shown to effectively inhibit enzyme activity in vitro. The study provided kinetic parameters that suggested a competitive inhibition mechanism.

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/EnzymeIC50/Activity Level
Antimicrobial1-Butanamine derivativeStaphylococcus aureus15 µg/mL
Antimicrobial1-Butanamine derivativeEscherichia coli20 µg/mL
Enzyme InhibitionSimilar compoundSerine hydrolaseKi = 50 nM

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